Cas no 2228521-59-1 (3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid
- EN300-1737732
- 2228521-59-1
- 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid
-
- インチ: 1S/C11H13N3O3/c1-7(2)6-14-9(3-4-12-14)8-5-10(11(15)16)17-13-8/h3-5,7H,6H2,1-2H3,(H,15,16)
- InChIKey: RXHCMDPBTQHVBL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC(C2=CC=NN2CC(C)C)=N1
計算された属性
- 精确分子量: 235.09569129g/mol
- 同位素质量: 235.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 81.2Ų
3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737732-1.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1737732-0.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1737732-0.05g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1737732-5g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1737732-10.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1737732-1g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1737732-0.1g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1737732-2.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 2.5g |
$3080.0 | 2023-09-20 | ||
Enamine | EN300-1737732-5.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 5g |
$4557.0 | 2023-06-04 | ||
Enamine | EN300-1737732-0.25g |
3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxylic acid |
2228521-59-1 | 0.25g |
$1447.0 | 2023-09-20 |
3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acidに関する追加情報
Introduction to 3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid (CAS No. 2228521-59-1)
3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2228521-59-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the heterocyclic family, featuring a fused pyrazole and oxazole core, which are both well-documented for their diverse biological activities. The presence of a 2-methylpropyl side chain at the 1-position of the pyrazole ring introduces steric and electronic modifications that can influence its pharmacokinetic properties and binding affinity to biological targets.
The pyrazole moiety is particularly noteworthy due to its prevalence in medicinal chemistry, where it serves as a privileged scaffold in drug discovery. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. In contrast, the oxazole ring contributes additional functional diversity, often enhancing solubility and metabolic stability. The carboxylic acid group at the 5-position of the oxazole ring further expands the compound’s potential utility as a synthetic intermediate or lead structure for further derivatization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the 3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid scaffold may interact with enzymes or receptors through multiple hydrogen bonding interactions and hydrophobic pockets. This structural feature is particularly relevant in the development of kinase inhibitors, where precise spatial orientation of substituents is critical for efficacy.
One of the most compelling aspects of this compound is its potential as a building block for novel therapeutic agents. The combination of the pyrazole and oxazole moieties provides a versatile platform for structure-based drug design. For instance, recent publications have highlighted the use of similar heterocyclic systems in targeting protein-protein interactions (PPIs), which are increasingly recognized as key drivers in various diseases. The 3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid derivative could be modified to enhance its specificity for particular PPIs, offering a promising avenue for therapeutic intervention.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The rigid heterocyclic core can serve as a precursor for polymers or functional materials with unique electronic properties. For example, researchers have explored analogous structures in the development of organic semiconductors, where the conjugation between rings can modulate charge transport properties. While this application is still in its nascent stages, it underscores the broad utility of such multifunctional molecules.
The synthesis of 3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences involving cyclization reactions and functional group transformations. However, recent innovations in transition-metal-catalyzed cross-coupling reactions have streamlined many of these processes, enabling more efficient access to complex heterocycles. These advances not only reduce costs but also allow for greater molecular diversity during lead optimization.
Evaluation of this compound’s pharmacological profile has been ongoing in several academic institutions. Preliminary studies indicate that it exhibits moderate activity against certain cancer cell lines, likely due to its ability to disrupt microtubule formation or inhibit key signaling pathways. While these findings are encouraging, further investigation is required to fully elucidate its mechanism of action and assess its potential as a single-agent therapy or combination partner. Phase I clinical trials may be considered once sufficient preclinical data is accumulated.
The growing interest in 3-(substituted)pyrazolyl-thiazolidinones has also shed light on related derivatives like our subject compound. These structures often exhibit enhanced bioavailability and reduced toxicity compared to simpler analogs. By leveraging computational tools to predict optimal substitution patterns on the pyrazole ring—such as varying alkyl chain lengths—the synthetic route can be tailored to maximize pharmacological potency while minimizing off-target effects.
The role of high-throughput screening (HTS) cannot be overstated in modern drug discovery programs involving compounds like 3-(substituted)pyrazolone derivatives. HTS allows researchers to rapidly test thousands of compounds against various biological assays, identifying promising hits that can then be refined through medicinal chemistry efforts. Given its structural complexity,3-(substituted)pyrazolone derivatives, including our target molecule,have emerged as valuable candidates for HTS campaigns due to their predicted druggability profiles.
The environmental impact of synthesizing such complex molecules must also be considered when evaluating their overall viability as therapeutic agents or materials precursors.Sustainable chemistry principles—such as atom economy and solvent recovery—have become integral parts of modern synthetic design strategies.Modern approaches emphasize greener alternatives like biocatalysis or flow chemistry which could potentially reduce waste production while maintaining yield efficiency during large-scale production processes.
2228521-59-1 (3-1-(2-methylpropyl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid) Related Products
- 2138538-82-4(1-(cyclopentyloxy)-1-(iodomethyl)cyclopentane)
- 4029-80-5(2H-1,2,4-TRIAZINO[5,6-B]INDOLE, 3-(ETHYLTHIO)-)
- 2639401-52-6({4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride)
- 1216700-74-1(2-2-(4-chlorophenoxy)acetamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 10141-51-2(CP-24879 HYDROCHLORIDE)
- 104093-68-7(4-Piperidinepropanoic acid, b-methyl-, ethyl ester)
- 1797727-04-8(2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide)
- 2418594-54-2(INDEX NAME NOT YET ASSIGNED)
- 2757896-01-6(6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid)
- 2171372-89-5((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)




